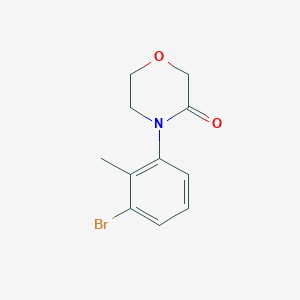

4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one

Description

4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one is a morpholinone derivative characterized by a brominated and methyl-substituted phenyl ring attached to the morpholin-3-one core. These derivatives are pivotal intermediates in pharmaceuticals, particularly in anticoagulants (e.g., rivaroxaban) and antimicrobial agents . The bromine and methyl substituents in the target compound likely enhance lipophilicity and steric effects compared to its analogs, influencing its reactivity and biological activity.

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

4-(3-bromo-2-methylphenyl)morpholin-3-one |

InChI |

InChI=1S/C11H12BrNO2/c1-8-9(12)3-2-4-10(8)13-5-6-15-7-11(13)14/h2-4H,5-7H2,1H3 |

InChI Key |

URBFVROQSQUCCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Br)N2CCOCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one typically involves the following steps:

Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 3-bromo-2-methylphenol.

Formation of Morpholinone: The brominated phenol is then reacted with morpholine under specific conditions to form the desired morpholinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts to facilitate the bromination and subsequent formation of the morpholinone ring.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholinones, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, or anti-inflammatory properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The bromine atom and the morpholinone ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The substituents on the phenyl ring critically determine the physicochemical and biological properties of morpholin-3-one derivatives:

| Compound | Substituents | Key Structural Features |

|---|---|---|

| 4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one | 3-Bromo, 2-methyl | Electron-withdrawing Br, steric methyl group |

| 4-(4-Aminophenyl)morpholin-3-one (APM) | 4-Amino | Electron-donating NH₂ enhances solubility |

| 4-(4-Nitrophenyl)morpholin-3-one (NPM) | 4-Nitro | Electron-withdrawing NO₂ increases polarity |

| 4-(3-Hydroxyphenyl)morpholin-3-one | 3-Hydroxy | Polar OH group for hydrogen bonding |

- Electron Effects : The bromine atom in the target compound is electron-withdrawing, similar to the nitro group in NPM, but the methyl group introduces steric hindrance absent in APM and NPM .

- Solubility: APM exhibits moderate water solubility (16.6 g/L at 20°C) due to its amino group, whereas NPM and the bromo-methyl analog are less soluble owing to their hydrophobic substituents .

Physicochemical Properties

Biological Activity

4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 3-bromo-2-methylphenyl group. The presence of the bromine atom is crucial as it enhances the compound's reactivity and potential interactions with biological targets. The unique substitution pattern contributes to its distinct biological activity compared to other morpholine derivatives.

Synthesis

The synthesis of 4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one generally involves multi-step reactions, including halogenation and amination processes. The following steps outline a typical synthetic route:

- Bromination : The starting material, 2-methylphenol, undergoes bromination to introduce the bromine atom at the 3-position.

- Formation of Morpholine : The brominated intermediate is then reacted with morpholine under basic conditions to form the final product.

Antimicrobial Activity

Research indicates that 4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one exhibits notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

The presence of the bromine substituent may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy against resistant strains.

Anticancer Activity

The anticancer potential of 4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one has been evaluated in several cancer cell lines. Studies demonstrate that this compound can induce apoptosis and inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 15.0 | Induction of apoptosis through caspase activation |

| MDA-MB-231 (breast cancer) | 20.5 | Inhibition of microtubule assembly |

In particular, the compound has shown promising results in inhibiting cell cycle progression, leading to G2/M phase arrest in cancer cells, which is critical for its anticancer activity.

Case Studies

-

In Vitro Study on Lung Cancer Cells :

A study assessed the effects of 4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one on A549 lung cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 15 µM. Apoptosis was confirmed through Annexin V staining, showing that approximately 40% of treated cells underwent programmed cell death compared to only 5% in control groups. -

Microtubule Destabilization :

In another study focusing on breast cancer cells (MDA-MB-231), the compound exhibited microtubule-destabilizing effects at concentrations as low as 20 µM, leading to enhanced apoptosis rates and morphological changes indicative of cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.